9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE
Overview
Description
9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE typically involves multiple steps. One common approach is the condensation of a quinoline derivative with a chromene derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted chromeno-pyridinone compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for treating various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and chromene derivatives, such as:
- 4-hydroxy-2-quinolone
- 2-hydroxyquinoline
- 4-hydroxyquinoline
Uniqueness
What sets 9-HYDROXY-4-[2-OCTAHYDRO-1(2H)-QUINOLINYLACETYL]-1,2,3,4-TETRAHYDRO-5H-CHROMENO[3,4-B]PYRIDIN-5-ONE apart is its unique combination of structural features. The presence of both quinoline and chromene moieties in a single molecule provides a distinct set of chemical and biological properties that are not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetyl]-9-hydroxy-2,3-dihydro-1H-chromeno[3,4-b]pyridin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c26-16-9-10-20-18(13-16)17-7-4-12-25(22(17)23(28)29-20)21(27)14-24-11-3-6-15-5-1-2-8-19(15)24/h9-10,13,15,19,26H,1-8,11-12,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSMXWPMRPIZSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC(=O)N3CCCC4=C3C(=O)OC5=C4C=C(C=C5)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.